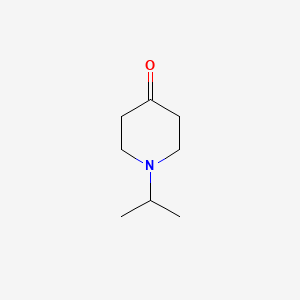

1-Isopropyl-4-piperidone

Cat. No. B1294310

M. Wt: 141.21 g/mol

InChI Key: CCDBCHAQIXKJCG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05468858

Procedure details

A flask was equipped with a magnetic stirrer, a heating mantle, an addition funnel a condensor with N2 inlet and a glass stopper. A mixture of isopropylamine (8.87 g, 150.0 mmol) HCl (37%, 7.39 g, 75.0 mmol), glacial acetic acid (9.01 g, 150.0 mmol) and parformaldehyde (9.46 g, 315.0 mmol) in deoxygenated (N2 bubbled in for 2 h) methanol (125 ml) was stirred at reflux for 15 min under N2. A solution of N-isopropyl-4-piperidinone (101, 21.18 g, 150.0 mmol) and glacial acetic acid (9.01 g, 150.0 mmol) was added dropwise over a period of 1.5 h, which was followed by a period of boiling for an additional 23 h. After the initial 10 h of heating, paraformaldehyde (9.46 g, 315.0 mmol) was added in one portion to the mixture. Concentration of the solution (after 23 h) gave an orange oil which was redissolved in H2O (150 ml), and extracts (ether, 2×100 ml) thereof were discarded. The aqueous layer was chilled (5° C.) in an ice bath and made basic (pH~12) with NaOH pellets. Extraction (H2CCl2, 3×75 ml) gave a solution which was dried (Na2SO4), filtered, and concentrated to give a viscous, reddish-orange oil. Distillation of the oil under reduced pressure (110°-120° C./10-5 mm Hg) gave 22.53 g (67.3% of a light yellow oil 47. IR (film) 2975, 2910, 2830 (C-H), 1735 (C=O) cm-1. 1H NMR (DCCl3) δ1.02 (d, 12 H, CH3 isopropyl), 2.58 [m, 2 H, H(1,5)], 2.87 [m, 6 H, H(2,4,6,8)ax, C-H isopropyl], 3.04 [dd, 4 H, H(2,4,6,8)eq ]; 13C NMR (DCCl3) ppm 17.9, 18.2 (CH 3, isopropyl), 46.82 C(1.5), 53.17 (C-H isopropyl), 53.27, 53.36 C(2,4,6,8), 215 C(9). Anal. Calcd for C13H24N2O: C, 69.59; H, 10.78; N, 12.49. Found: C, 69.39; H, 10.61; N, 12.21.

Name

Yield

67.3%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([NH2:4])([CH3:3])[CH3:2].[C:5]([OH:8])(=O)[CH3:6].[CH:9]([N:12]1[CH2:17]C[C:15](=O)[CH2:14][CH2:13]1)([CH3:11])[CH3:10].[CH2:19]=O.[OH-].[Na+]>O.CCOCC>[CH:1]([N:4]1[CH2:15][CH:14]2[C:5](=[O:8])[CH:6]([CH2:17][N:12]([CH:9]([CH3:11])[CH3:10])[CH2:13]2)[CH2:19]1)([CH3:3])[CH3:2] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.87 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N

|

|

Name

|

|

|

Quantity

|

9.01 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

21.18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N1CCC(CC1)=O

|

|

Name

|

|

|

Quantity

|

9.01 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

9.46 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A flask was equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in deoxygenated (N2 bubbled in for 2 h) methanol (125 ml)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 15 min under N2

|

|

Duration

|

15 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

which was followed by a period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the initial 10 h of heating

|

|

Duration

|

10 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Concentration of the solution (after 23 h) gave an orange oil which

|

|

Duration

|

23 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction (H2CCl2, 3×75 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a solution which

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a viscous, reddish-orange oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of the oil under reduced pressure (110°-120° C./10-5 mm Hg)

|

Outcomes

Product

Details

Reaction Time |

23 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)N1CC2CN(CC(C1)C2=O)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 67.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |